molecular formula C8H9NO B11742188 4-(2-Methoxyethenyl)pyridine

4-(2-Methoxyethenyl)pyridine

Cat. No.: B11742188
M. Wt: 135.16 g/mol
InChI Key: FZVNEGGMMLBYEP-UHFFFAOYSA-N
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Description

4-(2-Methoxyethenyl)pyridine is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is of interest due to its unique structure, which includes a methoxyethenyl group attached to the pyridine ring. This structural feature imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethenyl)pyridine can be achieved through various methods. One common approach involves the reaction of 4-bromopyridine with 2-methoxyethenyl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.

Another method involves the use of a [4 + 2] cycloaddition reaction between 1-azadienes and 2-carbon π-components. This approach can be catalyzed by transition metals or proceed via a thermal pericyclic mechanism .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethenyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the methoxyethenyl group to a methoxyethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: 4-(2-Methoxyethyl)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Methoxyethenyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethenyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The methoxyethenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can act as a ligand, coordinating with metal ions and other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.

    Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms.

    4-(2-Methoxyethyl)pyridine: A derivative with a methoxyethyl group instead of a methoxyethenyl group.

Uniqueness

4-(2-Methoxyethenyl)pyridine is unique due to the presence of the methoxyethenyl group, which imparts distinct electronic and steric properties. This feature differentiates it from other pyridine derivatives and influences its reactivity and applications in various fields.

Biological Activity

4-(2-Methoxyethenyl)pyridine is an organic compound recognized for its unique structural characteristics, which include a methoxyethenyl group attached to a pyridine ring. This compound, with the molecular formula C8H9NO, has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications.

The compound's molecular weight is 135.16 g/mol, and it can be represented by the following identifiers:

  • IUPAC Name : this compound
  • InChI Key : FZVNEGGMMLBYEP-UHFFFAOYSA-N
  • Canonical SMILES : COC=CC1=CC=NC=C1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The methoxyethenyl group enhances the compound's ability to engage in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity. Additionally, the pyridine ring can coordinate with metal ions and other biomolecules, modulating their activity.

Antitumor Activity

Research indicates that derivatives of methoxypyridine, including this compound, exhibit significant antitumor properties. A study demonstrated that certain methoxypyridine derivatives were effective in inhibiting the formation of amyloid beta (Aβ42), a protein associated with Alzheimer's disease. Compounds containing the methoxypyridine motif showed improved activity in reducing Aβ42 levels in both plasma and brain tissues of transgenic mouse models .

Enzyme Modulation

The compound has been utilized in studies focusing on enzyme interactions. It has been shown to act as a gamma-secretase modulator (GSM), which is crucial for therapeutic strategies targeting Alzheimer's disease. The incorporation of methoxypyridine into drug scaffolds has led to enhanced solubility and bioavailability, making it a promising candidate for further development .

Study on Gamma-Secretase Modulators

A notable case study involved the synthesis of novel methoxypyridine-derived compounds aimed at reducing Aβ42 levels. The study reported that specific derivatives exhibited IC50 values as low as 60 nM, indicating potent inhibitory effects on Aβ42 production . The findings underscore the potential of this compound as a lead compound in developing treatments for neurodegenerative diseases.

Liver Regeneration Research

Another study explored the effects of MKK4 inhibitors on liver regeneration, where compounds similar to this compound were assessed for their ability to enhance hepatocyte proliferation under conditions of liver damage. The results indicated a significant reduction in hepatocyte death when treated with these inhibitors, showcasing their therapeutic potential in liver diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Pyridine Six-membered aromatic ring with one nitrogen atomBasic biological activity
Methoxypyridine Pyridine with a methoxy groupEnhanced enzyme interaction
4-(2-Methoxyethyl)pyridine Pyridine with a methoxyethyl groupSimilar but less active than methoxyethenyl derivative
This compound Pyridine with a methoxyethenyl groupSignificant antitumor and enzyme modulation activities

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

4-(2-methoxyethenyl)pyridine

InChI

InChI=1S/C8H9NO/c1-10-7-4-8-2-5-9-6-3-8/h2-7H,1H3

InChI Key

FZVNEGGMMLBYEP-UHFFFAOYSA-N

Canonical SMILES

COC=CC1=CC=NC=C1

Origin of Product

United States

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